molecular formula C5H5ClN2 B1361109 2-Chloro-5-methylpyrimidine CAS No. 22536-61-4

2-Chloro-5-methylpyrimidine

Cat. No.: B1361109
CAS No.: 22536-61-4
M. Wt: 128.56 g/mol
InChI Key: APRMCBSTMFKLEI-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyrimidine is a compound with the molecular formula C5H5ClN2 . It is used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It is also used as an intermediate for pharmaceuticals .


Synthesis Analysis

This compound is a pesticide intermediate . Its synthesis by many methods has been reported .


Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory . The study dealt with the determination of torsional potentials, optimized geometry in monomer and dimer form for the gas phase for the molecular ground state, and vibrational assignments .


Chemical Reactions Analysis

The chemical reactions of this compound have not been extensively studied. More research is needed in this area .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 239.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 121.5±4.3 °C . The index of refraction is 1.530, and the molar refractivity is 32.2±0.3 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization

  • 2-Chloro-5-methylpyrimidine derivatives have been synthesized and characterized for various scientific purposes. For instance, 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine was confirmed through density functional theory calculations and tested for potential antibacterial activity, indicating promising results as antibacterial agents (Etemadi et al., 2016). Additionally, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine was determined, highlighting its importance in structural chemistry (Guo et al., 2007).

Pharmaceutical Intermediates

  • The compound serves as an intermediate in the synthesis of pharmaceuticals. For instance, it is used in the synthesis of Dasatinib, an anticancer agent, showcasing its relevance in the development of medical therapies (Zang Jia-liang et al., 2009).

Organic Synthesis and Catalysis

  • This compound derivatives are used in organic synthesis, such as in the Pd/C–Cu catalyzed coupling reactions for the regioselective synthesis of alkynylpyrimidines, demonstrating its versatility in chemical synthesis (M. Pal et al., 2006).

Quantum Chemical Calculations and Molecular Docking

  • The compound has been a subject in quantum chemical calculations and molecular docking studies, indicating its significance in computational chemistry and drug design. For example, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated, and its potential as an alpha-2-imidazoline receptor agonist antihypertensive agent was explored (S. Aayisha et al., 2019).

Antimicrobial and Antituberculosis Activity

  • Derivatives of this compound have been tested for antimicrobial and antituberculosis activity, contributing to the search for new treatment options for infectious diseases. For instance, 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines exhibited a pronounced antituberculous effect (A. V. Erkin & V. Krutikov, 2007).

Safety and Hazards

2-Chloro-5-methylpyrimidine may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Future Directions

2-Chloro-5-methylpyrimidine can be used directly for further chlorination to form 2-chloro-5-trichloromethylpyridine . This chemical intermediate is useful in the synthesis of certain herbicidal compounds .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methylpyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the synthesis of pyrimidine-based drugs, which are used to treat conditions such as cancer and viral infections . The compound’s interaction with enzymes like pyrimidine synthase is essential for its incorporation into larger molecular structures. These interactions are typically characterized by the formation of covalent bonds, which stabilize the resulting compounds and enhance their biological activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in DNA synthesis and repair, leading to changes in cell proliferation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production of key metabolites and energy molecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, the compound binds to active sites of enzymes, inhibiting their activity and preventing the catalysis of certain biochemical reactions . This inhibition can result in the accumulation of substrates or the depletion of products, thereby disrupting normal cellular functions. Additionally, this compound can modulate gene expression by binding to DNA or RNA, affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic benefits, such as the inhibition of tumor growth or viral replication . At high doses, this compound can cause toxic or adverse effects, including liver damage, neurotoxicity, and immunosuppression. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing the levels of metabolites and energy molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic efficacy. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For instance, the presence of this compound in the nucleus can influence gene expression and DNA repair processes, while its localization in the mitochondria can impact cellular energy production and apoptosis.

Properties

IUPAC Name

2-chloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRMCBSTMFKLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342432
Record name 2-Chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22536-61-4
Record name 2-Chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 2-Chloro-5-methylpyrimidine as determined by computational chemistry?

A1: Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set were employed to investigate the structure of this compound. [] This revealed the optimized geometry of the molecule in both monomeric and dimeric forms in the gas phase. Additionally, the calculations provided insights into the torsional potentials within the molecule, crucial for understanding its conformational flexibility. []

Q2: How well do the theoretical vibrational frequencies of this compound align with experimental spectroscopic data?

A2: The DFT calculations were used to predict the vibrational frequencies of this compound. These calculated frequencies were then compared to experimentally obtained data from Fourier Transform Infrared (FTIR) and Fourier Transform Raman spectroscopy. [] The agreement between the calculated and observed frequencies was remarkably good, with a root-mean-square error of only 10.03 cm−1. [] This strong correlation between theoretical and experimental results validates the accuracy of the chosen computational method for studying this molecule.

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